Summary of Application: 2-Ethoxy-propylamine hydrochloride is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions.
Summary of Application: 2-Ethoxy-propylamine hydrochloride might be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Methods of Application: The compound might be used in the separation of a complex mixture of amines in water, including the most volatile types. The specific method involves the use of a Select CP-Volamine GC column and flame ionization detection (FID).
Results or Outcomes: The column exhibits excellent stability for basic aqueous samples, resulting in longer lifetimes even for demanding samples.
Methods of Application: The reaction is acid-catalyzed and reversible, similar to acetal formation.
Results or Outcomes: The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s.
Summary of Application: Acid chlorides can react with 2-Ethoxy-propylamine hydrochloride to form amides.
Summary of Application: Amines react with sulfonyl groups to form sulfonamides.
Methods of Application: The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic.
2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 139.62 g/mol. This compound is characterized by the presence of an ethoxy group, which contributes to its unique chemical properties. It is typically encountered as a hydrochloride salt, making it more soluble in water compared to its free base form. The compound is recognized for its versatility in various
Common reagents used in these reactions include halogenoalkanes for nucleophilic substitution, hydrochloric acid for salt formation, and carbonyl compounds for condensation reactions .
The synthesis of 2-Ethoxy-propylamine hydrochloride generally involves the reaction of 2-ethoxypropylamine with hydrochloric acid. The reaction conditions are carefully controlled to optimize yield and purity.
In industrial settings, large-scale synthesis may incorporate distillation, crystallization, and purification processes to enhance product quality .
2-Ethoxy-propylamine hydrochloride finds numerous applications across various fields:
Interaction studies involving 2-Ethoxy-propylamine hydrochloride focus on its reactivity with other chemical species. Its nucleophilic nature allows it to interact with electrophiles, leading to various products depending on the reaction conditions. Additionally, studies may explore its interactions within biological systems, assessing its effects on cellular pathways or potential toxicity .
Several compounds share structural similarities with 2-Ethoxy-propylamine hydrochloride:
Compound | Structure Type | Unique Features |
---|---|---|
2-Ethoxy-propylamine hydrochloride | Secondary Amine | Ethoxy group enhances solubility and reactivity |
Propylamine | Primary Amine | Lacks ethoxy; simpler reactivity |
Ethylamine | Primary Amine | Shorter chain; different boiling point |
Isopropylamine | Primary Amine | Branched structure; distinct steric effects |
The presence of the ethoxy group in 2-Ethoxy-propylamine hydrochloride provides unique steric and electronic effects that distinguish it from these other amines .
The synthesis of 2-ethoxy-propylamine hydrochloride emerged from mid-20th-century advancements in alkoxyalkylamine chemistry. Early methods for producing alkoxyalkylamines, such as the condensation of acrylonitrile with alcohols catalyzed by ammonia, were documented in patents from the 1960s. The hydrochloride derivative gained prominence in the 2000s as a stable salt form for industrial and research applications, with its first detailed characterization appearing in PubChem entries around 2009. The compound’s development paralleled growing interest in functionalized amines for pharmaceutical and material science applications, driven by its unique balance of hydrophilicity and reactivity.
2-Ethoxy-propylamine hydrochloride serves as a versatile intermediate in organic synthesis. Its ethoxy group enhances solubility in polar solvents, while the primary amine functionality enables participation in nucleophilic substitutions, condensations, and reductive aminations. This dual reactivity makes it critical for constructing complex molecules, such as β-arrestin-biased agonists and Hsp70 modulators. Compared to simpler amines like ethylamine, its branched structure reduces steric hindrance, facilitating regioselective reactions in heterocyclic chemistry.
This compound belongs to the secondary amine subclass due to its nitrogen atom bonded to two alkyl groups (the ethoxypropyl chain and a methyl group). Its classification is distinct from:
The hydrochloride salt form further classifies it as an alkylammonium chloride, enhancing its stability and crystallinity compared to the free base.
The compound is systematically identified as follows:
Property | Value |
---|---|
IUPAC Name | 2-Ethoxypropan-1-amine hydrochloride |
CAS Registry Number | 1184979-76-7 |
Molecular Formula | C₅H₁₄ClNO |
Molecular Weight | 139.62 g/mol |
SMILES | CCOC(C)CN.Cl |
InChI Key | AZBRERYHQCIIAD-UHFFFAOYSA-N |
Synonymous terms include 2-ethoxypropylamine HCl and (2-ethoxypropyl)ammonium chloride.
Recent studies highlight its utility in:
Ongoing research explores its role in catalytic systems and as a ligand in transition-metal complexes for asymmetric synthesis.
Compound | Boiling Point (°C) | Solubility (H₂O) | pKa |
---|---|---|---|
2-Ethoxy-propylamine HCl | 136–138 (decomp.) | High | 9.1 |
3-Ethoxypropylamine | 136–138 | Moderate | 10.2 |
Ethylamine | 16.6 | High | 10.8 |
The molecular formula of 2-ethoxy-propylamine hydrochloride is established as C₅H₁₄ClNO, representing a relatively compact organic molecule with specific atomic composition [1] [2]. The compound exhibits a molecular weight of 139.62 grams per mole, with a monoisotopic mass of 139.076392 daltons [1] [3]. The Chemical Abstracts Service has assigned the registry number 1184979-76-7 to this compound, while the European Community number is designated as 975-172-1 [1].
Table 1: Molecular Formula and Weight Analysis
Property | Value |
---|---|
Molecular Formula | C₅H₁₄ClNO |
Molecular Weight (g/mol) | 139.62 |
Monoisotopic Mass (Da) | 139.076392 |
CAS Number | 1184979-76-7 |
EC Number | 975-172-1 |
PubChem CID | 22450283 (parent compound) |
MDL Number | MFCD09997700 |
IUPAC Name | 2-ethoxypropan-1-amine hydrochloride |
The structural identification through various chemical notation systems reveals the compound's systematic organization [1]. The Simplified Molecular Input Line Entry System notation is represented as CCOC(C)CN.Cl, indicating the connectivity pattern of atoms within the molecule [2]. The International Chemical Identifier provides a standardized representation as InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H, with the corresponding InChIKey being AZBRERYHQCIIAD-UHFFFAOYSA-N [1].
The structural architecture of 2-ethoxy-propylamine hydrochloride exhibits a linear aliphatic arrangement with distinct functional domains [1] [2]. The molecule comprises a three-carbon propyl backbone with an ethoxy substituent at the second carbon position and a primary amine group at the terminal carbon [4]. The conformational flexibility of this compound is characterized by three rotatable bonds, providing moderate structural adaptability [5].
The compound demonstrates a total atom count of 21 atoms, including 8 heavy atoms that contribute to its molecular framework [5]. The spatial arrangement allows for effective hydrogen bonding interactions, with two hydrogen bond donor sites and two hydrogen bond acceptor sites [5]. The topological polar surface area is estimated at approximately 35.2 Ų, indicating suitable characteristics for molecular interactions and potential membrane permeability [5].
Table 2: Structural Characteristics and Molecular Descriptors
Structural Parameter | Value | Significance |
---|---|---|
Total Atom Count | 21 atoms | Relatively small organic molecule |
Heavy Atom Count | 8 heavy atoms | Moderate molecular complexity |
Hydrogen Bond Donors | 2 | Strong hydrogen bonding capability |
Hydrogen Bond Acceptors | 2 | Good solvation potential |
Rotatable Bond Count | 3 | Moderate conformational flexibility |
Topological Polar Surface Area | 35.2 Ų | Suitable for membrane interactions |
Formal Charge | +1 | Cationic character in solution |
Stereocenter Count | 0 | No stereochemical complexity |
The functional group analysis of 2-ethoxy-propylamine hydrochloride reveals a complex arrangement of chemically distinct moieties [6] [7]. The primary amine group (-NH₂) located at the terminal carbon represents the most significant functional group, serving as the basic nitrogen center and primary protonation site [8]. This primary aliphatic amine exhibits characteristic basicity and forms the foundation for the hydrochloride salt formation [8].
The ether functional group (-O-) positioned between the ethyl and propyl portions provides electron-donating characteristics and contributes to the compound's solubility properties [6] [7]. The ethoxy substituent attached to the ether oxygen introduces hydrophobic contributions to the overall molecular character [9]. The hydrochloride salt component, associated with the amine nitrogen, creates an ionic form that significantly enhances both chemical stability and water solubility [8].
Table 3: Functional Group Classification and Analysis
Functional Group | Position | Classification | Chemical Significance |
---|---|---|---|
Primary Amine (-NH₂) | Terminal carbon (C-1) | Primary aliphatic amine | Basic nitrogen center, protonation site |
Ether (-O-) | Between ethyl and propyl groups | Aliphatic ether | Electron-donating, increases solubility |
Hydrochloride Salt (HCl) | Associated with amine nitrogen | Amine hydrochloride salt | Ionic form, enhances stability |
Alkyl Chain (Ethyl) | Attached to ether oxygen | Ethoxy substituent | Hydrophobic contribution |
Alkyl Chain (Propyl) | Central backbone | Propyl framework | Structural backbone |
The relationship between 2-ethoxy-propylamine hydrochloride and its parent compound 2-ethoxypropan-1-amine represents a classic example of pharmaceutical salt formation [4] [10]. The parent compound, 2-ethoxypropan-1-amine, possesses the molecular formula C₅H₁₃NO and a molecular weight of 103.16 grams per mole [4]. The Chemical Abstracts Service registry number for the parent compound is 88183-49-7 [4].
The transformation from the parent compound to the hydrochloride salt involves acid-base salt formation through the addition of hydrochloric acid to the free amine [8] [10]. This chemical modification results in the addition of 36.46 grams per mole to the molecular weight, creating the final hydrochloride salt with enhanced properties [10]. The salt formation process significantly increases water solubility while providing enhanced chemical and physical stability compared to the parent compound [8] [10].
Table 4: Parent Compound Relationship Analysis
Aspect | Description |
---|---|
Parent Compound Name | 2-Ethoxypropan-1-amine |
Parent CAS Number | 88183-49-7 |
Parent Molecular Formula | C₅H₁₃NO |
Parent Molecular Weight | 103.16 g/mol |
Transformation Type | Acid-base salt formation |
Structural Relationship | HCl addition to free amine |
Chemical Difference | Addition of HCl (+36.46 g/mol) |
Solubility Change | Significantly increased water solubility |
Stability Enhancement | Enhanced chemical and physical stability |
Pharmaceutical Relevance | Common pharmaceutical salt form |
The crystalline structure of 2-ethoxy-propylamine hydrochloride exhibits characteristic features of amine hydrochloride salts, with ionic interactions playing a crucial role in the solid-state organization [11] [12]. The compound's crystal structure is influenced by hydrogen bonding patterns between the protonated amine group and the chloride anion, creating a stable three-dimensional arrangement [11]. The cationic nature of the protonated amine facilitates strong electrostatic interactions with the chloride counterion, contributing to the overall crystal stability [12].
The molecular packing in the crystalline state is characterized by the formation of hydrogen bond networks, where both the hydroxyl group and the amine group participate in hydrogen bonding with chloride anions [11]. The crystalline arrangement typically displays intermolecular interactions that include N-H···Cl hydrogen bonds, which are fundamental to the structural integrity of the crystal lattice [12]. The packing efficiency is enhanced by the relatively compact molecular structure and the ability to form multiple hydrogen bonding interactions simultaneously [11].
Computational modeling approaches for 2-ethoxy-propylamine hydrochloride utilize density functional theory methods to predict molecular geometry and electronic properties [13] [14]. The B3LYP functional with 6-31G(d,p) basis set represents a commonly employed computational approach for geometry optimization of similar amine compounds [15] [16]. These computational methods provide valuable insights into the preferred conformational arrangements and electronic distribution within the molecule [13] [14].
The molecular geometry optimization reveals the preferred spatial arrangement of atoms, with particular attention to the orientation of the ethoxy group relative to the propylamine backbone [15]. Computational calculations indicate that the molecule adopts conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [17]. The electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are essential for understanding the compound's reactivity and electronic properties [15] [16].